

Solid-phase synthesis applications of long-chain alkyl iodide amines

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Compound of Interest

Compound Name: 10-Iododecan-1-amine

CAS No.: 113715-02-9

Cat. No.: B14303813

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Application Note: Solid-Phase N-Alkylation with Long-Chain Alkyl Iodides

Subtitle: Precision Synthesis of Lipopeptides and Peptidomimetics via the Fukuyama Strategy

Introduction

The incorporation of long-chain alkyl groups into peptide backbones is a transformative strategy in drug discovery. It imparts lipophilicity to hydrophilic sequences, dramatically improving membrane permeability, extending plasma half-life (via albumin binding), and enabling the creation of self-assembling nanostructures.

While fatty acid acylation (N-acylation) is common, it removes the basicity of the amine. N-alkylation, conversely, retains the cationic character of the amine (at physiological pH) while introducing a hydrophobic anchor. This application note details the use of long-chain alkyl iodides for the solid-phase synthesis (SPS) of N-alkylated peptides and peptidomimetics.

We focus on the Fukuyama-Mitsunobu strategy. Unlike direct alkylation, which suffers from poly-alkylation and poor yields on solid support, the Fukuyama method uses a sulfonamide

"temporary protecting group" to activate the amine for mono-alkylation, ensuring high fidelity even with steric bulk.

Core Chemistry & Mechanism

The superior reactivity of alkyl iodides (

) compared to bromides or chlorides is critical in solid-phase applications where diffusion and steric hindrance are limiting factors. The iodide is an excellent leaving group, facilitating

substitution under mild basic conditions.

The Fukuyama Strategy on Solid Phase

- Activation: The resin-bound primary amine is protected with 2-nitrobenzenesulfonyl chloride (2-NsCl) or 2,4-dinitrobenzenesulfonyl chloride (DNsCl). The resulting sulfonamide acidifies the N-H proton ().
- Alkylation: The sulfonamide is deprotonated by a non-nucleophilic base (e.g., DBU) and reacts with the long-chain alkyl iodide.
- Deprotection: The Ns group is removed via nucleophilic aromatic substitution using a thiol and base, revealing the secondary amine.

Mechanism Diagram

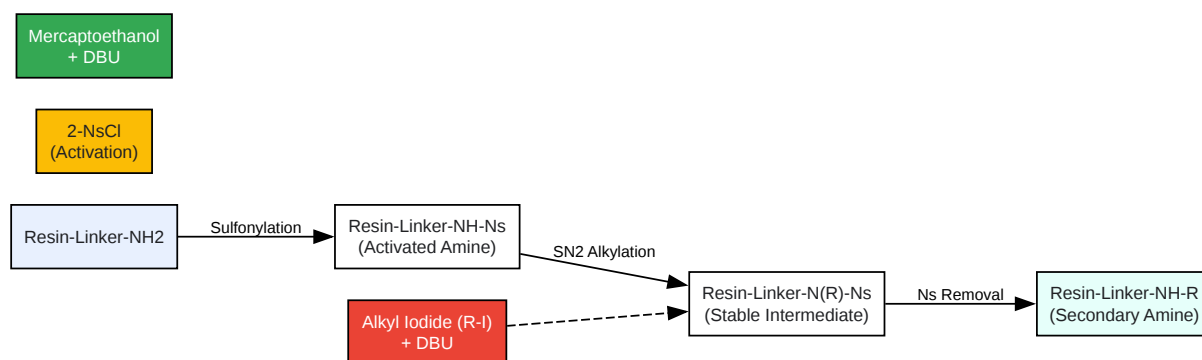


Figure 1: Fukuyama N-Alkylation Pathway on Solid Support

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Experimental Protocols

Reagents & Materials

- Resin: Rink Amide or Wang resin (0.4–0.6 mmol/g loading recommended to reduce steric crowding).
- Alkylating Agent: Long-chain alkyl iodide (e.g., 1-iodohexadecane). Note: If commercial iodides are unavailable, convert alcohols to iodides using [1](#) in solution before SPS.
- Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[\[1\]](#)
- Ns-Chloride: 2-Nitrobenzenesulfonyl chloride (2-NsCl).
- Deprotection Cocktail: 2-Mercaptoethanol (2-ME) or 2,2'-(ethylenedioxy)diethanethiol.[\[2\]](#)

Protocol 1: Site-Specific N-Alkylation of Peptide Backbone

Use this protocol to introduce an alkyl tail at the N-terminus or an internal residue of a growing peptide chain.

Step 1: Fukuyama Activation (Ns-Protection)

- Swell the resin-bound peptide (free amine form) in DCM for 10 min.
- Dissolve 2-NsCl (4 eq) and Collidine (10 eq) in anhydrous DCM.
- Add solution to resin and shake for 1 hour at room temperature.
- Wash resin: DCM (), DMF ().
 - QC Check: Kaiser test should be negative (colorless).

Step 2: N-Alkylation

- Dissolve Alkyl Iodide (10 eq) and DBU (5 eq) in anhydrous DMF (or NMP for difficult sequences).
 - Expert Tip: For very long chains (), use a 1:1 mixture of DMF/THF to improve solubility of the alkyl iodide.
- Add to resin and shake for 6–12 hours at room temperature.
 - Optimization: For extremely hindered systems, heat to 50°C or repeat the step once.
- Wash resin: DMF (), DCM (), DMF ().

Step 3: Ns-Deprotection

- Prepare a solution of 2-Mercaptoethanol (10 eq) and DBU (5 eq) in DMF.

- Add to resin and shake for 30 minutes.
- Repeat this step once to ensure complete removal.
- Wash resin extensively: DMF (), DCM ().
 - QC Check: Chloranil test (for secondary amines) should be positive (blue/green).

Step 4: Peptide Elongation (Optional)

- Couple the next amino acid using highly efficient reagents (e.g., HATU/HOAt) as coupling to a secondary amine is sterically demanding. Double coupling is mandatory.

Protocol 2: C-Terminal N-Alkylation (Modified Linker)

Use this protocol to create peptides with a C-terminal N-alkyl amide (e.g.,

-).
- Resin Selection: Use a BAL (Backbone Amide Linker) or activate a standard Rink Amide resin.
 - Activation: Treat Rink Amide resin with 2-NsCl/Collidine (as above).
 - Alkylation: React with Alkyl Iodide (10 eq) + DBU (10 eq) in DMF for 24 hours.
 - Deprotection: Remove Ns group with Mercaptoethanol/DBU.
 - First Residue Loading: Couple the first Fmoc-amino acid to the newly formed secondary amine using HATU (5 eq) and DIEA (10 eq) for 2 hours (Double couple).
 - Elongation: Proceed with standard SPPS.

Technical Data & Optimization

Alkyl Halide Reactivity Comparison

The choice of halide is the single biggest variable in yield.

Halide Type	Reactivity ()	Recommended Eq.	Reaction Time	Notes
Alkyl Iodide	High	5–10	6–12 h	Preferred reagent. Cleanest profile.
Alkyl Bromide	Moderate	10–20	12–24 h	Often requires heating (50°C).
Alkyl Chloride	Low	N/A	N/A	Unsuitable for solid phase.
Alkyl Mesylate	Moderate	10–20	12–24 h	Good alternative if iodide is unstable.

Troubleshooting Guide

Issue	Probable Cause	Solution
Incomplete Alkylation	Steric hindrance or aggregation.	Switch solvent to NMP. Increase temperature to 50°C. Use LiBr in THF to disrupt aggregation.
Incomplete Ns-Removal	Insufficient base or reaction time.	Use 2,2'-(ethylenedioxy)diethanethiol instead of mercaptoethanol (non-volatile, more effective). [2]
Peptide Fragmentation	TFA cleavage of N-alkyl peptides.[3][4]	Warning: N-alkyl peptides can fragment via an oxazolone mechanism during TFA cleavage.[3][4] Keep TFA cleavage time short (<2 h) and avoid heating during cleavage.
Precipitate in Reaction	Alkyl iodide insolubility.	Use a co-solvent mixture: DMF/DCM (1:1) or DMF/THF (1:1).

Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing Lipopeptide Libraries.

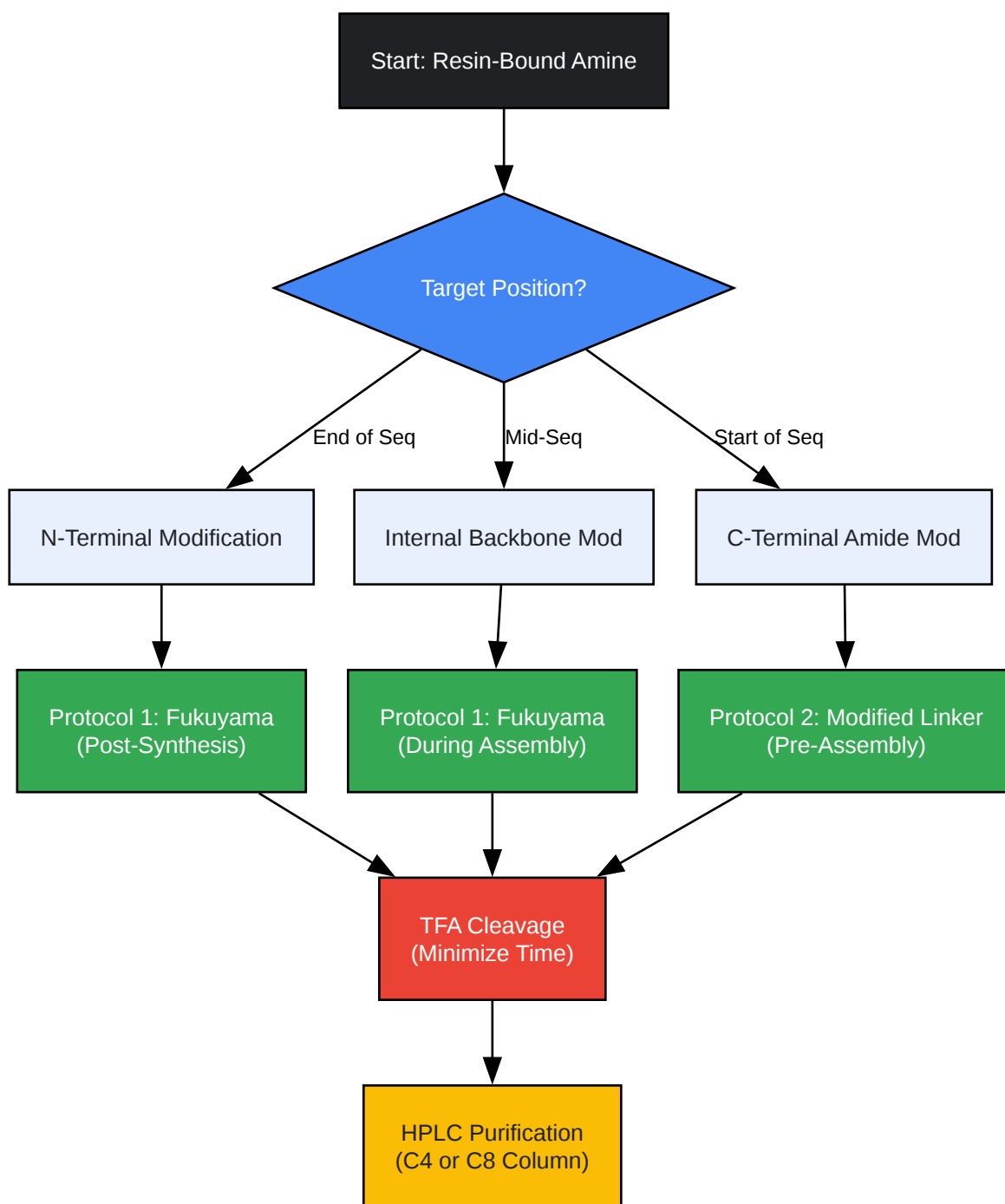


Figure 2: Strategic Workflow for Lipopeptide Synthesis

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